Oxolinic Acid-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

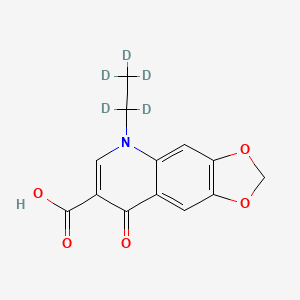

Oxolinic Acid-d5 is a deuterium-labeled derivative of Oxolinic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. Oxolinic Acid itself is known for its effectiveness against both Gram-negative and Gram-positive bacteria and is used in the treatment of acute and chronic urinary tract infections .

准备方法

The synthesis of Oxolinic Acid-d5 involves the incorporation of deuterium into the Oxolinic Acid molecule. This is typically achieved by reacting Oxolinic Acid with deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving precise control of reaction parameters to ensure high purity and yield .

化学反应分析

Oxolinic Acid-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Oxolinic Acid can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can convert Oxolinic Acid to its corresponding hydroxy derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinolone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Oxolinic Acid-d5 is widely used in scientific research for various applications:

Chemistry: It serves as a tracer in the study of drug metabolism and pharmacokinetics.

Biology: Used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial DNA synthesis.

Medicine: Helps in the development of new antibiotics and the study of drug interactions.

Industry: Employed in the quality control of pharmaceuticals and the development of new drug formulations

作用机制

Oxolinic Acid-d5 exerts its effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA replication. This inhibition prevents the supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death . The molecular targets involved include the A and B subunits of DNA gyrase, which are critical for the enzyme’s function .

相似化合物的比较

Oxolinic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

Nalidixic Acid: Another first-generation quinolone antibiotic with similar antibacterial properties.

Ciprofloxacin: A second-generation quinolone with a broader spectrum of activity.

Levofloxacin: A third-generation quinolone known for its enhanced efficacy against Gram-positive bacteria. Compared to these compounds, this compound offers unique insights into drug metabolism and interactions due to its deuterium labeling.

生物活性

Oxolinic Acid-d5 is a deuterated derivative of oxolinic acid, a quinolone antibiotic primarily used in veterinary medicine for its antibacterial properties. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, and implications in aquaculture, supported by data tables and relevant case studies.

This compound has the molecular formula C13H11D5NO5 and is characterized by its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The presence of deuterium atoms in its structure enhances its stability and may influence its pharmacokinetic behavior compared to non-deuterated forms.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity. A study conducted on cod (Gadus morhua) revealed the following pharmacokinetic parameters after intravenous and oral administration:

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Distribution Half-Life (t1/2α) | 1.3 hours | - |

| Elimination Half-Life (t1/2β) | 84 hours | - |

| Total Body Clearance (Cl(T)) | 0.047 L kg−1 h−1 | - |

| Volume of Distribution at Steady State (Vd(ss)) | 5.5 L kg−1 | - |

| Peak Plasma Concentration (Cmax) | - | 1.2 µg mL−1 |

| Time to Peak Plasma Concentration (Tmax) | - | 24 hours |

The bioavailability of this compound when administered orally was found to be approximately 55% .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against Vibrio anguillarum, a pathogen affecting fish, were determined as follows:

| Strain | MIC (µg mL−1) |

|---|---|

| HI-610 | 0.016 |

| HI-618 | 0.250 |

| HI-A21 | 0.250 |

These results indicate that this compound is highly effective against Vibrio anguillarum, making it a suitable candidate for treating bacterial infections in aquaculture .

Case Studies in Aquaculture

A study monitored the residues of this compound in tilapia (Oreochromis niloticus) flesh after treatment with the antibiotic. The therapeutic dose was set at 12 mg kg−1 body weight per day, with samples taken over a period of 14 days post-treatment:

| Sampling Day | Residue Level (µg kg−1) |

|---|---|

| 12 hours | High levels detected |

| Day 2 | Persistent high levels |

| Day 7 | Decline below detection limit |

| Day 14 | No detectable residues |

The study concluded that while this compound effectively controlled bacterial infections, careful monitoring of residue levels is necessary to avoid potential health risks in consumers .

属性

IUPAC Name |

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGZCKSPAKDVKC-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。